2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c32-23(28-17-19-4-3-9-27-16-19)18-30-12-10-29(11-13-30)14-15-31-25(33)21-7-1-5-20-6-2-8-22(24(20)21)26(31)34/h1-9,16H,10-15,17-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKDKMLQUHVGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzo[de]isoquinoline core, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 372.43 g/mol. The presence of functional groups such as the piperazine moiety and pyridine ring contributes to its pharmacological profile.
Research indicates that compounds similar to this structure exhibit various mechanisms of action:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that isoquinoline derivatives can act as agonists or antagonists at these sites, influencing pathways related to mood regulation and neuroprotection .
- Anticancer Activity : Isoquinoline derivatives have been evaluated for their anticancer properties. For instance, compound 2 has demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HEK-293T in vitro. This activity was enhanced when combined with targeted delivery systems like transferrin-conjugated liposomes .
- Enzyme Inhibition : Some studies have reported that isoquinoline derivatives can inhibit enzymes such as phosphodiesterases (PDEs), which are involved in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, promoting various physiological responses .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of a related isoquinoline derivative in a murine model of cancer. The compound was administered in varying doses, showing dose-dependent tumor regression compared to controls. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers within treated tissues.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Comparative Insights
Pharmacological Activity
- The LOX inhibitor () shares the naphthalimide-acetamide core but lacks the piperazine and pyridinylmethyl groups. Its potency (IC₅₀ ~ μM range) suggests that the phenyl group may limit cellular penetration compared to the target compound’s pyridinylmethyl substituent .
- Their predicted high pKa (13.17) indicates strong basicity, which may affect bioavailability .
Physicochemical Properties
- The iodonium salt () has a high molar absorptivity (λₐᵦₛ = 350 nm), making it suitable for UV applications, unlike the target compound, which is likely optimized for solubility (LogP ~2.8) .
- Carbothioamide analogs () show higher lipophilicity (predicted LogP = 3.2) due to the C=S group, which may improve membrane permeability but reduce aqueous solubility compared to the acetamide .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and characterization methods for this compound?
- Synthesis : Multi-step organic synthesis is typically required, involving:
Condensation of benzo[de]isoquinoline-1,3-dione derivatives with ethylenediamine intermediates under controlled pH (6.5–7.5) and temperature (60–80°C) .
Coupling of the piperazine-ethyl intermediate with pyridin-3-ylmethylamine via amide bond formation using coupling agents like HATU or EDCI .
Purification via column chromatography with solvents such as dichloromethane/methanol (9:1) .
- Characterization :
Q. How is the compound’s three-dimensional structure elucidated?
- X-ray crystallography is preferred for resolving π-π stacking interactions between the benzo[de]isoquinoline core and pyridine ring .
- Dynamic NMR in D₂O/CDCl₃ mixtures can analyze conformational flexibility of the piperazine and acetamide groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Critical Parameters :
- Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and identify energy barriers (e.g., transition states in amide bond formation) .
Q. What mechanisms underlie its reported biological activity (e.g., DNA intercalation)?
- DNA Binding : Fluorescence quenching assays with ethidium bromide-displacement show intercalation into DNA (Kd = 2.3 ± 0.4 μM) .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = −9.2 kcal/mol) to topoisomerase II’s ATPase domain .
- Cellular Assays : IC₅₀ values in cancer cell lines (e.g., MCF-7: 8.7 μM) correlate with ROS generation measured via DCFH-DA probes .
Q. How to resolve contradictions in reported solubility and stability data?
- Analytical Strategies :
- Controlled Experiments : Replicate conflicting studies under identical conditions (e.g., solvent purity, humidity control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
